molecular formula C12H18N2O B1203350 N-Acetylhystrine CAS No. 52195-93-4

N-Acetylhystrine

Cat. No.: B1203350
CAS No.: 52195-93-4
M. Wt: 206.28 g/mol
InChI Key: VGALILHZAQZXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of N-Acetylcysteine Discovery and Early Academic Inquiry

N-Acetylcysteine was first patented in 1960 and approved for medical use in 1968. wikipedia.org Its initial therapeutic application, beginning in the 1960s, was as a mucolytic agent to break down thick mucus in various respiratory conditions. mdpi.comtermedia.plresearchgate.net This mucolytic action is attributed to its ability to break the disulfide bonds in heavily cross-linked mucins, thereby reducing mucus viscosity. researchgate.net

In the 1970s, researchers discovered the detoxifying properties of NAC, particularly its efficacy as an antidote for acetaminophen (B1664979) (paracetamol) overdose. termedia.pl This led to its approval by the U.S. Food and Drug Administration (FDA) for this indication in 1978 for the oral solution and in 2004 for the intravenous formulation. nih.gov Early clinical observations confirmed its utility in liquefying tracheobronchial secretions in both acute and chronic lung diseases. nih.gov

Evolution of Research Perspectives on N-Acetylcysteine in Biomedical Science

The scientific understanding of N-Acetylcysteine has significantly expanded beyond its initial applications. Initially viewed as a simple mucolytic and antidote, research has progressively uncovered its multifaceted roles, primarily centered on its antioxidant and anti-inflammatory properties. mdpi.comtermedia.pl

A pivotal shift in research occurred with the recognition of its role in replenishing intracellular glutathione (B108866) (GSH), the body's master antioxidant. mdpi.comnih.gov GSH deficiency is linked to a wide array of pathological conditions, and NAC's ability to restore GSH levels positioned it as a subject of investigation for numerous diseases characterized by oxidative stress. researchgate.net This includes conditions like HIV, where studies in the late 1980s and 1990s showed that NAC could downregulate HIV expression in vitro and restore diminished GSH levels in patients. stanford.edu

Research has also delved into its immunomodulatory effects, noting its ability to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and certain interleukins. mdpi.comfrontiersin.org This has opened avenues for investigating NAC in chronic inflammatory diseases and conditions involving excessive immune activation, such as COVID-19. mdpi.com Furthermore, its ability to modulate glutamate (B1630785) homeostasis has prompted studies in various neuropsychiatric disorders. researchgate.netclinicaltrials.gov

Current Paradigms and Emerging Frontiers in N-Acetylcysteine Mechanistic Studies

Current research continues to build on the foundational knowledge of NAC's antioxidant and anti-inflammatory actions while exploring more nuanced mechanisms. The conventional understanding that NAC acts as a direct scavenger of reactive oxygen species (ROS) and a precursor for glutathione synthesis is now considered an oversimplification. researchgate.net

A newer paradigm suggests that many of NAC's effects are mediated by its metabolites, including hydrogen sulfide (B99878) (H2S) and sulfane sulfur species. researchgate.net These molecules have their own potent antioxidative and cytoprotective activities, which may explain effects previously attributed solely to NAC or NAC-derived glutathione. researchgate.net

Emerging frontiers of NAC research include its potential applications in a wide range of fields:

Neuropsychiatric Disorders: Studies are actively investigating NAC's utility in conditions like schizophrenia, bipolar disorder, major depressive disorder, and addiction. wikipedia.orgclinicaltrials.govoup.com The proposed mechanisms involve the modulation of glutamate and dopamine (B1211576) systems, reduction of oxidative stress, and regulation of inflammatory pathways. wikipedia.orgresearchgate.net

Metabolic Disorders: Research indicates that NAC may improve metabolic parameters in conditions like polycystic ovary syndrome (PCOS) by mitigating oxidative stress and improving insulin (B600854) resistance. frontiersin.org

Infectious Diseases: Beyond HIV, NAC is being studied for its ability to inhibit and destroy microbial biofilms and as an adjuvant therapy in infections like visceral leishmaniasis. mdpi.comfrontiersin.org

Neurodegenerative Diseases: Due to its ability to replenish glutathione, regulate glutamate, and reduce inflammation, NAC is being explored for its neuroprotective potential in Alzheimer's and Parkinson's diseases. ontosight.aiwebmd.com

Antibiotic Resistance: Some studies suggest that NAC might, under certain conditions, increase bacterial resistance to some antibiotics by reducing intracellular ROS, highlighting the complexity of its interactions. tandfonline.com

Research Findings on N-Acetylcysteine

Mechanistic Insights from Preclinical and Clinical Studies

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52195-93-4

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[5-(2,3,4,5-tetrahydropyridin-6-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C12H18N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9H,2-8H2,1H3

InChI Key

VGALILHZAQZXRB-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC(=C1)C2=NCCCC2

Canonical SMILES

CC(=O)N1CCCC(=C1)C2=NCCCC2

Other CAS No.

52195-93-4

Synonyms

N-acetylhystrine

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of N Acetylcysteine

Advanced Synthetic Strategies for N-Acetylcysteine Production

The synthesis of N-Acetylcysteine typically involves the acetylation of L-cysteine. This is commonly achieved by reacting L-cysteine with acetic anhydride (B1165640) under specific conditions. The core reaction involves the nucleophilic amino group of cysteine attacking the electrophilic carbonyl carbon of acetic anhydride.

Achieving high yields in NAC synthesis is a primary focus of chemical research. One effective method involves the reaction of L-cysteine hydrochloride monohydrate with acetic anhydride in the presence of a base, such as sodium acetate, within a solvent mixture like acetic acid. The careful control of reaction temperature, typically keeping it low to prevent side reactions, and pH is critical for maximizing the yield and purity of the final product.

While N-Acetylcysteine is not a peptide, the principles of peptide synthesis can be adapted for its production. Specifically, the techniques used to form amide bonds in peptide synthesis are directly applicable to the acetylation of cysteine. This involves the activation of the acetyl group to facilitate its reaction with the amino group of cysteine.

In this context, acetic acid can be "activated" by converting it into a more reactive species, such as an acyl chloride (acetyl chloride) or an anhydride (acetic anhydride). These activated forms are highly susceptible to nucleophilic attack by the amine group of cysteine, leading to the formation of the amide bond characteristic of NAC. This mirrors the fundamental step of peptide bond formation where the carboxylic acid of one amino acid is activated to react with the amino group of another.

Single-batch, or "one-pot," synthesis methods are highly desirable in chemical manufacturing for their efficiency, reduced waste, and lower operational costs. For N-Acetylcysteine, a one-pot synthesis can be designed where L-cysteine is directly acetylated in a single reaction vessel without the need to isolate intermediates.

A typical single-batch process involves dissolving L-cysteine in a suitable solvent system, followed by the controlled addition of the acetylating agent (e.g., acetic anhydride) and a base. The reaction proceeds to completion within the same vessel, after which the N-Acetylcysteine product is isolated through crystallization by adjusting the pH and temperature. This streamlined approach minimizes handling and potential loss of product between steps, making it an industrially scalable and economically favorable method.

Spectroscopic and Chromatographic Characterization of Synthesized N-Acetylcysteine

Following synthesis, it is imperative to confirm the identity and purity of the N-Acetylcysteine produced. Spectroscopic and chromatographic techniques are essential for this characterization.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-Acetylcysteine. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of NAC, distinct signals corresponding to the different protons can be observed. The proton of the carboxylic acid group (–COOH) typically appears as a broad singlet at a high chemical shift. The proton on the α-carbon (the carbon attached to the carboxyl and amino groups) shows a characteristic splitting pattern due to coupling with neighboring protons. The protons of the methylene (B1212753) group (–CH₂) adjacent to the sulfur atom also have a unique chemical shift and splitting pattern. The methyl protons (–CH₃) of the acetyl group appear as a sharp singlet, providing clear evidence of successful acetylation.

¹³C NMR spectroscopy complements this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the acetyl and carboxyl groups, the α-carbon, the β-carbon (methylene), and the methyl carbon.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for N-Acetylcysteine

Proton GroupChemical Shift (ppm)Multiplicity
-COOH10-12Singlet (broad)
α-CH4.5-4.7Multiplet
β-CH₂2.9-3.2Multiplet
Acetyl -CH₃2.0-2.2Singlet
-SH1.5-1.7Triplet

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-Acetylcysteine provides a unique fingerprint of its molecular structure.

Key characteristic absorption bands in the FT-IR spectrum of NAC confirm its identity. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid appears around 1700-1725 cm⁻¹. Crucially, the presence of the amide functional group, formed during acetylation, is confirmed by the N-H stretching vibration around 3300-3500 cm⁻¹ and the strong amide I band (C=O stretch) around 1640-1680 cm⁻¹. The presence of a thiol (S-H) group is indicated by a weak absorption band around 2550 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for N-Acetylcysteine

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad Stretch
N-H (Amide)3300-3500Stretch
C=O (Carboxylic Acid)1700-1725Stretch
C=O (Amide I)1640-1680Stretch
S-H (Thiol)~2550Weak Stretch

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for the assessment of N-Acetylcysteine (NAC) purity and the determination of its related substances. ijper.org Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this purpose. insights.bioajpp.in These methods are essential for quality control in both bulk pharmaceutical ingredients and finished dosage forms, ensuring the product is free from contaminants and degradation products. ijper.org

A typical RP-HPLC method involves a C18 column as the stationary phase, which effectively separates NAC from its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), and other impurities. insights.bio The mobile phase often consists of an aqueous component, such as water with a pH-modifying agent like trifluoroacetic acid (TFA), and an organic modifier like acetonitrile (B52724). insights.bio Detection is commonly performed using a UV detector at a wavelength of approximately 212 nm. insights.bio

For enhanced sensitivity, especially in biological samples, derivatization with a fluorescent agent such as N-(1-pyrenyl)maleimide (NPM) can be utilized prior to HPLC analysis. nih.govsemanticscholar.org This pre-column derivatization allows for fluorescence detection, which offers a lower limit of detection compared to UV absorbance. semanticscholar.org The validation of these HPLC methods, in accordance with ICH guidelines, typically demonstrates high linearity, accuracy, precision, and specificity for NAC and its related impurities. ijper.orginsights.bio

Table 1: Example of RP-HPLC Parameters for N-Acetylcysteine Analysis
ParameterConditionReference
ColumnC18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) insights.bio
Mobile PhaseAcetonitrile and water (4:96 v/v) containing 0.1% TFA insights.bio
Flow Rate1.0 mL/min insights.bio
DetectionUV at 212 nm insights.bio
Linearity Range (NAC)R² = 1.00 insights.bio
Limit of Detection (LOD)0.0001 mg/mL insights.bio
Limit of Quantitation (LOQ)0.00018 mg/mL insights.bio

Derivatization of N-Acetylcysteine for Enhanced Biochemical Functionality

Despite its clinical applications, N-Acetylcysteine possesses certain pharmacokinetic limitations, including low oral bioavailability and a short half-life. nih.govnih.gov To overcome these drawbacks, chemical modifications are employed to create derivatives with enhanced biochemical and pharmacological properties. researchgate.net The primary goals of derivatization are to improve lipophilicity, increase permeability across biological membranes, and enhance antioxidant activity. nih.govresearchgate.net By modifying the core NAC structure, researchers have developed novel compounds with potentially greater therapeutic efficacy. nih.gov

Design and Synthesis of N-Acetylcysteine Amide (NACA)

N-Acetylcysteine Amide (NACA) is a derivative of NAC designed to have improved membrane permeability and bioavailability. nih.govresearchgate.net In NACA, the carboxyl group of NAC is replaced with an amide group, a modification that increases its lipophilicity. researchgate.net

One effective synthetic route for NACA involves a multi-step process starting with N-acetyl-L-cysteine. google.com The process includes:

Esterification : N-acetyl-L-cysteine is reacted with an alcohol in the presence of an acid to form an N-acetyl-L-cysteine ester. google.com

Neutralization : The acidic solution is then neutralized using an aqueous base. google.com

Amidation : The isolated N-acetyl-L-cysteine ester is subsequently treated with ammonia (B1221849) to convert the ester group into the final amide, yielding N-acetyl-L-cysteine amide. google.com

This method allows for the efficient, large-scale synthesis of NACA with high chemical and enantiomeric purity. google.com Another synthetic approach starts with L-cystine, which undergoes a four-step process involving esterification, acetylation, amidation, and finally, reductive cleavage to yield NACA. google.com

Synthesis and Characterization of N-Acetylcysteine Ethyl Ester

N-Acetylcysteine Ethyl Ester (NACET) is another key derivative developed to enhance the pharmacokinetic profile of NAC. buynacet.com The esterification of NAC's carboxyl group to form NACET drastically increases its lipophilicity, allowing it to more readily cross cell membranes. buynacet.commdpi.com Inside the cell, NACET is hydrolyzed to release NAC and cysteine. buynacet.com

The synthesis of NACET is typically achieved through the N-acetylation of L-cysteine ethyl ester. nih.gov This reaction is often carried out using acetic anhydride in a solvent like dichloromethane. nih.gov The resulting product, NACET, is a compound with the chemical formula C₇H₁₃NO₃S and a molecular weight of 191.2 g/mol . nih.govnih.gov Its characterization has been confirmed through various analytical techniques, including mass spectrometry, ¹H NMR, and infrared spectrometry, with a reported melting point between 44.1 and 44.5 °C. nih.govnih.gov

Rational Design Principles for N-Acetylcysteine Derivatives

The rational design of NAC derivatives is based on targeted structural modifications to overcome the parent compound's limitations. nih.govnih.gov The primary objectives are to enhance stability, improve membrane permeability, and increase pharmacological activity. nih.gov Structure optimization is typically focused on three key functional groups: the carboxyl group, the sulfhydryl group, and the acetyl group. nih.gov

Carboxyl Group Modification : Esterification of the carboxyl group, as seen in NACET, is a common strategy to increase lipophilicity and adjust the molecule's pKa. This change facilitates passive diffusion across biological membranes, thereby improving cellular uptake and bioavailability. nih.gov

Sulfhydryl Group Modification : The thiol (-SH) group is crucial for NAC's antioxidant activity but is also susceptible to self-oxidation. nih.govresearchgate.net Modifications at this site, such as methylation, can prevent this oxidation and improve the compound's stability. The modified group can then be demethylated in vivo to release the active thiol. nih.gov

Acetyl Group Modification : Alterations to the acetyl group can also be explored to modulate the compound's properties, although modifications to the carboxyl and sulfhydryl groups are more common for improving pharmacokinetics. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Acetylcysteine Derivatives in In Vitro Systems

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of NAC and its derivatives influences their biological activity. nih.govresearchgate.net For NAC itself, the key functional groups responsible for its antioxidant effects are well-defined. The thiol (–SH) group acts as a potent scavenger of free radicals, while the acetylated amide moiety contributes to the molecule's stability and bioavailability. researchgate.net

In vitro studies evaluating novel NAC derivatives have provided further insight into these relationships. By synthesizing a series of derivatives with different modifications, researchers can screen for compounds with superior activity. For instance, studies on H₂O₂-treated hepatocytes have been used to evaluate the cytoprotective activities of new derivatives. nih.gov In such models, the ability of a compound to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, is a key indicator of antioxidant efficacy. nih.govresearchgate.net

One study found that specific derivatives, labeled as compounds 6a and 6b, not only improved cell viability but also significantly reduced MDA levels more effectively than the parent NAC molecule. nih.gov This indicates that the structural modifications in these compounds led to enhanced antioxidant or cell-protective activity in an in vitro setting. nih.gov

Table 2: In Vitro Activity of Selected N-Acetylcysteine Derivatives
CompoundIn Vitro ModelMeasured EffectFindingReference
NACAPAP-treated LO2 cellsReduction of Malondialdehyde (MDA)Positive control for MDA reduction nih.gov
Derivative 6aAPAP-treated LO2 cellsReduction of Malondialdehyde (MDA)Significantly reduced MDA levels; more potent than NAC nih.gov
Derivative 6bAPAP-treated LO2 cellsReduction of Malondialdehyde (MDA)Significantly reduced MDA levels; more potent than NAC nih.gov
Derivative 4r, 4t, 4w, 4xCell-based assaysAntioxidative & Anti-inflammatory activitiesExhibited superior activities compared to NAC nih.gov

Elucidation of N Acetylcysteine S Molecular Mechanisms of Action

Antioxidant Mechanisms of N-Acetylcysteine at the Cellular Level

N-Acetylcysteine (NAC) exerts its antioxidant effects through a variety of direct and indirect mechanisms. These multifaceted actions contribute to its ability to protect cells from damage induced by oxidative stress. The primary mechanisms include its ability to directly scavenge reactive oxygen and nitrogen species (RONS), act as a precursor for the synthesis of the crucial intracellular antioxidant glutathione (B108866) (GSH), modulate the glutathione redox cycle, and restore the cellular thiol pool. tandfonline.comnih.govmdpi.com

Direct Reactive Oxygen and Nitrogen Species (RONS) Scavenging Pathways

N-Acetylcysteine (NAC) possesses a free thiol group that enables it to directly interact with and neutralize various reactive oxygen and nitrogen species (RONS). nih.govmdpi.com However, its effectiveness as a direct scavenger varies depending on the specific reactive species. While NAC is a potent scavenger of hydroxyl radicals (•OH) and nitrogen dioxide (•NO2), its reaction with other species like hydrogen peroxide (H2O2) and superoxide (B77818) anion (O2•−) is considerably slower. nih.govmdpi.commdpi.com In situations of significant depletion of endogenous cysteine and glutathione, NAC's role as a direct antioxidant becomes more prominent. tandfonline.com

The direct scavenging activity of NAC is a key component of its protective effects against cellular damage induced by a wide range of electrophilic agents that lead to ROS production and GSH depletion. mdpi.com

Table 1: Reactivity of N-Acetylcysteine with Various Reactive Oxygen and Nitrogen Species

Reactive Species Reactivity with NAC Reference
Hydroxyl radical (•OH) Fast nih.govmdpi.com
Nitrogen dioxide (•NO2) Fast nih.govmdpi.com
Carbon trioxide ion (CO3•−) Fast nih.gov
Thiyl radical (RS•) Fast nih.gov
Nitroxyl (HNO) Fast nih.gov
Hydrogen peroxide (H2O2) Slow nih.govmdpi.com
Superoxide anion (O2•−) Very Slow/Negligible nih.govmdpi.commdpi.com

Role as a Precursor for Intracellular Glutathione (GSH) Biosynthesis

A primary and well-established antioxidant mechanism of N-Acetylcysteine (NAC) is its role as a precursor for the synthesis of intracellular glutathione (GSH). tandfonline.comnih.gov NAC is readily deacetylated within cells to yield L-cysteine, which is the rate-limiting amino acid for GSH biosynthesis. oup.com By providing a stable and bioavailable source of cysteine, NAC effectively replenishes depleted intracellular GSH levels. tandfonline.comnih.gov This is particularly crucial in conditions of oxidative stress where GSH is consumed at an accelerated rate. ersnet.org The ability of NAC to increase intracellular cysteine and subsequently GSH levels is considered a major strategy for mitigating oxidative damage. mdpi.com

The process of GSH synthesis from NAC involves several steps. Once NAC enters the cell, it is hydrolyzed by the enzyme acylase I to produce cysteine. apsnet.org This cysteine then combines with glutamate (B1630785) to form γ-glutamylcysteine, a reaction catalyzed by γ-glutamylcysteine synthase. Finally, glutathione synthetase adds a glycine (B1666218) molecule to γ-glutamylcysteine to form GSH. apsnet.org

Modulation of the Glutathione Redox Cycle

N-Acetylcysteine (NAC) influences the glutathione redox cycle, which is a critical component of the cellular antioxidant defense system. The cycle involves the interconversion of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). mdpi.com During oxidative stress, GSH is oxidized to GSSG as it donates an electron to neutralize reactive oxygen species. physiology.org Glutathione reductase then reduces GSSG back to GSH, utilizing NADPH as an electron donor. mdpi.com

By increasing the intracellular pool of GSH, NAC helps to maintain a high GSH/GSSG ratio, which is indicative of a healthy redox state. nih.gov Studies have shown that NAC treatment can attenuate the exercise-induced decrease in GSH and increase in GSSG, demonstrating its ability to modulate the blood redox state. physiology.org This modulation of the glutathione redox cycle is crucial for protecting endothelial cells from damage mediated by inflammatory cytokines like TNF-alpha. nih.gov

Indirect Antioxidant Effects through Thiol Pool Restoration

N-Acetylcysteine (NAC) also exerts indirect antioxidant effects by restoring the cellular thiol pool. tandfonline.com This involves more than just its role as a GSH precursor. NAC can break disulfide bonds in proteins, a process known as thiol-disulfide exchange. mdpi.com This action releases free thiols, such as cysteine, from proteins that have been modified by oxidative stress (thiolated proteins). tandfonline.comnih.gov These newly freed thiols can then contribute to the antioxidant defense system. nih.gov

Anti-Inflammatory Mechanisms of N-Acetylcysteine

Beyond its well-documented antioxidant properties, N-Acetylcysteine (NAC) also exhibits significant anti-inflammatory effects. These actions are multifaceted and contribute to its therapeutic potential in a range of inflammatory conditions. A key mechanism underlying NAC's anti-inflammatory activity is its ability to modulate the activation of nuclear factor-kappa B (NF-κB) and associated signaling pathways. nih.govnih.gov

Modulation of Nuclear Factor-kappa B (NF-κB) Activation and Related Pathways

N-Acetylcysteine (NAC) has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net

Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. researchgate.net Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. researchgate.net NAC interferes with this process in several ways. It can prevent the activation of NF-κB by scavenging reactive oxygen species (ROS) that act as signaling molecules in the pathway. researchgate.net Additionally, NAC has been shown to inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB. researchgate.net By inhibiting IKK, NAC prevents the release of NF-κB from IκB, thereby blocking its nuclear translocation and subsequent pro-inflammatory gene expression. researchgate.net

Research has demonstrated that NAC can suppress the release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. nih.govmdpi.com This suppression of cytokine production is a direct consequence of its inhibitory effect on the NF-κB pathway. mdpi.com

Table 2: Compounds Mentioned in the Article

Compound Name
N-Acetylcysteine
L-cysteine
Glutathione
Glutathione disulfide
Hydroxyl radical
Nitrogen dioxide
Hydrogen peroxide
Superoxide anion
Peroxynitrite
Mercaptoalbumin
Tumor necrosis factor-alpha
Interleukin-1β
Interleukin-6
γ-glutamylcysteine
Glycine
Glutamate
IκB

Suppression of Pro-Inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)

N-Acetylcysteine has demonstrated significant anti-inflammatory properties by modulating the production of key signaling molecules involved in the inflammatory cascade. nih.gov Its primary mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) transcription factor, which is a central regulator of genes encoding pro-inflammatory cytokines. nih.govaai.org By suppressing NF-κB activation, NAC effectively downregulates the expression and release of several potent pro-inflammatory cytokines and chemokines. nih.gov

Research has consistently shown that NAC can reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govmdpi.comuniversidadeuropea.com For example, in in vitro studies using lipopolysaccharide (LPS)-activated macrophages, NAC was found to inhibit the production of TNF-α, IL-1β, and IL-6. mdpi.comresearchgate.net Similarly, in a hamster model of lung injury, high doses of NAC significantly decreased the levels of IL-1β, IL-6, and TNF-α. mdpi.com This suppressive effect on cytokine production is a key component of NAC's therapeutic potential in inflammatory conditions. nih.gov

The table below summarizes the effect of N-Acetylcysteine on various pro-inflammatory cytokines as observed in different experimental models.

Cytokine/ChemokineExperimental ModelObserved Effect of NACReference(s)
TNF-α LPS-activated macrophagesInhibition of production mdpi.comresearchgate.net
Sepsis model in ratsReduction of biomarkers mdpi.com
SARS-CoV-2 induced lung damage (hamster)Decreased levels mdpi.com
IL-1β LPS-activated macrophagesInhibition of production mdpi.comresearchgate.net
SARS-CoV-2 induced lung damage (hamster)Decreased levels mdpi.com
Cisplatin-induced senescence (mice)Downregulated mRNA levels frontiersin.org
IL-6 LPS-activated macrophagesInhibition of production mdpi.comresearchgate.net
Sepsis model in ratsReduction of biomarkers mdpi.com
SARS-CoV-2 induced lung damage (hamster)Decreased levels mdpi.com
IL-8 LPS-stimulated human bronchiReduction of release at high concentrations mdpi.com
SARS-CoV-2 mosaic protein-stimulated cellsInhibition of secretion universidadeuropea.com

Inhibition of Inflammatory Cell Activation and Recruitment

Beyond suppressing cytokine production, N-Acetylcysteine also interferes with the activation and migration of inflammatory cells to sites of inflammation. This is partly a consequence of the reduced chemokine gradients, but NAC also exhibits more direct effects on immune cells. For instance, NAC can inhibit the activation of dendritic cells (DCs), which are critical for initiating T cell responses. aai.org It achieves this by down-regulating the expression of surface molecules like HLA-DR, CD86, and CD40 on DCs, thereby impairing their ability to present antigens and activate T cells. aai.org

Furthermore, NAC has been shown to reduce the recruitment of leukocytes, such as neutrophils, to inflamed tissues. mdpi.complos.org In a mouse model of intense lung inflammation, NAC treatment reduced the accumulation of inflammatory cells in the bronchoalveolar lavage fluid. atsjournals.org This effect is linked to the inhibition of RhoA activity in alveolar macrophages, which enhances the clearance of apoptotic cells and helps resolve inflammation. atsjournals.org By reducing the influx of inflammatory cells, NAC helps to mitigate tissue damage associated with chronic inflammatory conditions. plos.org

Multifaceted Biochemical Roles of N-Acetylcysteine

N-Acetylcysteine's biological effects are not limited to its antioxidant and anti-inflammatory properties. It participates in a variety of other biochemical processes that contribute to its therapeutic potential.

Reduction of Protein Disulfide Bonds in Biological Matrices

A fundamental chemical property of N-Acetylcysteine is its ability to act as a reducing agent, specifically by breaking disulfide bonds (-S-S-) in proteins. tandfonline.comapsnet.org This mechanism is the basis for its well-established mucolytic activity, where it reduces the viscosity of mucus by breaking the disulfide bridges in heavily cross-linked glycoproteins. tandfonline.comnih.gov This disulfide-breaking capacity is attributed to a direct thiol-disulfide exchange reaction. nih.gov NAC's efficacy as a reducing agent is enhanced compared to cysteine and glutathione due to the nucleophilicity of its thiolate group. frontiersin.org

This action also contributes to its antioxidant effects by restoring protein thiols and releasing free thiols, such as in mercaptoalbumin, which have direct antioxidant activity. tandfonline.com Studies have shown that NAC can decrease the level of cysteinylated plasma proteins, indicating its ability to reduce disulfide bonds in vivo. tandfonline.com

Interference with Iron-Dependent Cell Death Pathways (Ferroptosis)

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. N-Acetylcysteine has emerged as a potent inhibitor of ferroptosis. nih.govselleckchem.com Its primary role in this context is to support the glutathione (GSH) system. NAC serves as a precursor for cysteine, which is a rate-limiting substrate for the synthesis of GSH. frontiersin.org GSH is a crucial cofactor for the enzyme glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides and is a central regulator of ferroptosis. nih.govfrontiersin.org

By replenishing intracellular cysteine and subsequently GSH levels, NAC enhances GPX4 activity, thereby preventing the accumulation of lipid reactive oxygen species and inhibiting ferroptosis. nih.gov Interestingly, some studies suggest that NAC can also act as a direct reducing substrate for GPX4, independent of its conversion to cysteine. nih.gov Furthermore, NAC can neutralize toxic lipids produced by lipoxygenases (LOX), another key component of the ferroptosis pathway. frontiersin.org

Modulation of Glutamatergic and Neurotrophic Pathways

In the central nervous system, N-Acetylcysteine has been shown to modulate glutamatergic neurotransmission, which is implicated in various neuropsychiatric disorders. nih.govresearchgate.netnih.gov A key mechanism is its influence on the cystine-glutamate antiporter (system Xc-). nih.gov NAC, after being converted to cystine, can be taken up by this transporter in exchange for glutamate, leading to an increase in extracellular glutamate levels. nih.gov This non-synaptic glutamate can then stimulate inhibitory metabotropic glutamate receptors (mGluR2/3), which in turn can reduce synaptic glutamate release, helping to restore glutamate homeostasis. nih.gov

Beyond glutamate, NAC also influences neurotrophic pathways. nih.govresearchgate.net Its antioxidant and anti-inflammatory actions are believed to create a more favorable environment for neuronal survival and growth factor synthesis, potentially leading to increased neurite sprouting. researchgate.net

Impact on Cell Proliferation and Protein Synthesis through mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. N-Acetylcysteine has been shown to influence this pathway. Studies in intestinal epithelial cells have demonstrated that NAC can stimulate protein synthesis by upregulating the expression of mTOR signaling proteins. unm.edu Specifically, NAC was found to increase the protein abundance of total mTOR, phosphorylated mTOR, and phosphorylated 70S6 kinase, a downstream effector of mTOR. unm.edu This effect on protein synthesis was observed to be independent of glutathione generation. unm.edu

Conversely, in other contexts, NAC has been shown to suppress the phosphorylation of proteins in the Akt/mTOR pathway. frontiersin.orgresearchgate.net For example, in a study on metabolic dysfunction-associated steatotic liver disease, NAC enhanced the phosphorylation of Akt and P70 S6 kinase while decreasing the phosphorylation of S6RP, suggesting a complex, context-dependent regulation of the PI3K/Akt/mTOR pathway. nih.gov In ovarian granulosa cells, NAC was found to activate the PI3K/Akt/mTOR pathway, thereby inhibiting apoptosis and promoting proliferation. mdpi.com

Chelation of Transition and Heavy Metal Ions

N-Acetylcysteine has demonstrated the ability to bind to various transition and heavy metal ions, a process known as chelation. This action is facilitated by its thiol group, which can form complexes with metal ions, thereby reducing their toxicity. nih.gov

Experimental studies have shown that NAC can chelate a range of metals, including:

Heavy Metals: Lead (Pb), Mercury (Hg), Cadmium (Cd), Arsenic (As), and Gold (Au). mdpi.comresearchgate.net

Transition Metals: Copper (Cu) and Iron (Fe). mdpi.com

The formation of these NAC-metal complexes facilitates their excretion from the body. mdpi.com This chelating property is a key mechanism by which NAC protects against the toxicity induced by these metals. researchgate.net For instance, research on HepG2 cells has shown that NAC can attenuate the oxidative stress and genotoxicity caused by lead nitrate. aacrjournals.org While NAC has been shown to be effective in animal studies and has been used in human cases of heavy metal poisoning, it is often considered an adjunct treatment rather than a primary chelator. caringsunshine.comresearchgate.net

Table 1: Metals Chelated by N-Acetylcysteine

Metal Category Specific Metals
Heavy Metals Lead (Pb)
Mercury (Hg)
Cadmium (Cd)
Arsenic (As)
Gold (Au)
Transition Metals Copper (Cu)
Iron (Fe)

Regulation of Apoptosis and Oxidative Stress-Induced Genotoxicity

N-Acetylcysteine plays a significant role in regulating apoptosis (programmed cell death) and mitigating genotoxicity, which is the damage to the genetic information within a cell. Its primary mechanism in this regard is its ability to combat oxidative stress.

Regulation of Apoptosis:

Oxidative stress is a known trigger for apoptosis. NAC, by increasing intracellular levels of the antioxidant glutathione and by directly scavenging reactive oxygen species (ROS), can inhibit apoptosis. mdpi.comarvojournals.org Studies have demonstrated that NAC can protect against apoptosis in various cell types. For example, in human conjunctival epithelial cells exposed to high glucose, NAC reduced ROS generation and subsequently inhibited apoptosis. arvojournals.org This protective effect involves the modulation of key apoptotic proteins. NAC has been shown to:

Decrease the expression of pro-apoptotic proteins: such as Bax and cleaved caspase-3. arvojournals.orgspandidos-publications.com

Increase the expression of anti-apoptotic proteins: such as Bcl-2. mdpi.com

In studies on human umbilical vein endothelial cells, NAC was found to attenuate lipopolysaccharide-induced apoptosis. spandidos-publications.com Similarly, in a rat model of Parkinson's disease, NAC protected against apoptosis by modulating group I metabotropic glutamate receptor activity. plos.org

Oxidative Stress-Induced Genotoxicity:

Genotoxicity, or DNA damage, is a major consequence of oxidative stress. Reactive oxygen species can directly damage DNA, leading to mutations and genomic instability. biomedres.us NAC has been shown to protect against this damage. In human lymphocytes, NAC promoted DNA repair after damage induced by copper sulphate. biomedres.us Furthermore, in rats exposed to the toxin acrylamide, NAC administration prevented DNA damage in lymphocytes. researchgate.net Studies on murine hematopoietic stem/progenitor cells also showed that NAC supplementation significantly reduced DNA damage. nih.gov Research on HepG2 cells has also demonstrated that NAC protects against lead nitrate-induced genotoxicity. aacrjournals.org

Influence on Gene Expression and Signal Transduction Pathways

N-Acetylcysteine exerts a profound influence on gene expression and various signal transduction pathways, which are critical for cellular function and response to stimuli.

Gene Expression:

NAC has been shown to alter the expression of a wide range of genes. In a study on goat ovarian granulosa cells, NAC treatment led to the differential expression of 122 genes, with 51 being upregulated and 71 downregulated. mdpi.com Similarly, in the uteri of goats during early gestation, NAC supplementation resulted in 1318 differentially expressed genes. mdpi.com A notable target of NAC is the NRF2 gene, which plays a crucial role in the antioxidant response. Studies have shown that NAC can significantly increase the expression of the NRF2 gene. nih.gov Furthermore, in a rat model of autism, NAC treatment was found to reestablish the expression of genes related to synaptic function. frontiersin.org

Signal Transduction Pathways:

NAC's influence extends to several key signal transduction pathways, often in a context-dependent manner. Some of the pathways modulated by NAC include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: NAC has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase. nih.gov In a serum-depleted environment, NAC inhibited the activation of extracellular signal-regulated kinase (ERK), p38mapk, and JNK. exlibrisgroup.com Conversely, in some contexts, NAC can activate the ERK pathway to promote cell survival. nih.gov Studies have also shown NAC to inhibit MAPK signal transduction in response to hydrogen peroxide-induced injury. spandidos-publications.com

Nuclear Factor-kappa B (NF-κB) Pathway: NAC is known to inhibit the redox-sensitive transcription factor NF-κB, which regulates the expression of numerous genes involved in inflammation. nih.gov

EGFR/Akt/HBP1 Signaling Pathway: In oral cancer cells, NAC has been found to inhibit cell growth by modulating the EGFR/Akt/HMG box-containing protein 1 (HBP1) signaling pathway. nih.gov

Ras Pathway: In PC12 cells, the survival-promoting effects of NAC were shown to require the activation of the Ras-extracellular signal-regulated kinase (ERK) pathway. jneurosci.org

Advanced Analytical Methodologies for N Acetylcysteine and Its Metabolites

Development and Validation of Chromatographic Techniques

Chromatographic methods are central to the analysis of N-Acetylcysteine, offering high selectivity and sensitivity for both the parent compound and its metabolites or impurities.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification and Stability Studies

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the determination of N-Acetylcysteine in various matrices, including bulk drug products, pharmaceutical formulations, and cell culture media. insights.bioijper.org These methods are essential for both quantifying the active ingredient and for conducting stability studies that assess the degradation of NAC under various stress conditions.

Several RP-HPLC methods have been developed, often employing a C18 column as the stationary phase. insights.biocore.ac.uk The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak symmetry. A common approach involves an isocratic elution with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). core.ac.ukresearchgate.net For instance, one method uses a mobile phase of acetonitrile and water (4:96 v/v) with 0.1% trifluoroacetic acid (TFA), a flow rate of 1.0 ml/min, and UV detection at 212 nm. insights.bioinsights.bio Another validated method for simultaneous estimation with another compound utilized a mobile phase of 0.01N KH2PO4 and methanol (60:40 v/v) with a flow rate of 1 mL/min. core.ac.uk

Stability-indicating RP-HPLC methods are specifically designed to separate NAC from its degradation products and related substances, such as N,N'-diacetyl-L-cystine (Di-NAC). insights.bioinsights.bio These methods are crucial for ensuring the quality and shelf-life of NAC-containing products. Validation studies for these methods demonstrate good linearity, accuracy, precision, and specificity, with defined limits of detection (LOD) and quantification (LOQ). insights.bioinsights.bio

Interactive Data Table: Examples of RP-HPLC Methods for N-Acetylcysteine

Parameter Method 1 Method 2 Method 3
Stationary Phase YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm) insights.bioinsights.bioAgilent C18 (4.6 x 150 mm, 5 µm) core.ac.ukAcclaim C18 (150 mm x 4 mm) researchgate.net
Mobile Phase Acetonitrile:Water (4:96 v/v) with 0.1% TFA insights.bioinsights.bio0.01N KH2PO4:Methanol (60:40 v/v) core.ac.uk25 mM KH2PO4 (pH 2.7):Acetonitrile (90:10 v/v) researchgate.net
Flow Rate 1.0 mL/min insights.bioinsights.bio1.0 mL/min core.ac.uk1.0 mL/min researchgate.net
Detection (UV) 212 nm insights.bioinsights.bioNot Specified220 nm researchgate.net
Retention Time (NAC) Not SpecifiedNot SpecifiedNot Specified

Ion Pair Chromatography for Related Substances Analysis

Ion pair chromatography is a valuable technique for analyzing related substances of N-Acetylcysteine, particularly in effervescent tablet formulations. ijper.org This method is a variation of RP-HPLC that is particularly effective for separating ionic and highly polar compounds like NAC and its impurities. insights.bioijper.org The European and British Pharmacopoeias list several related substances for NAC, including L-cystine, L-cysteine, and N,N'-diacetylcystine. insights.bio

In this technique, an ion-pairing reagent is added to the mobile phase. This reagent is typically a large organic molecule with an opposite charge to the analyte, which forms a neutral ion pair with the analyte. This neutral complex can then be retained and separated on a non-polar stationary phase like a C18 column.

A specific ion pair chromatographic method was developed to quantify known and unknown impurities in NAC effervescent tablets. ijper.org This method employed a Cadenza C18 column and a mobile phase containing 0.01M octane (B31449) sulfonate (as the ion-pairing reagent) at a pH of 2.2, along with methanol and acetonitrile. ijper.org The use of a gradient elution program allowed for the successful separation of impurities from the main NAC peak. ijper.org The method was validated and found to be linear for several impurities over a specified concentration range. ijper.org

Post-Column Derivatization Techniques in HPLC

Due to the absence of a strong native chromophore or fluorophore in the N-Acetylcysteine molecule, direct detection at low concentrations can be challenging. tandfonline.com Post-column derivatization (PCD) in HPLC offers a solution by introducing a chemical reaction after the chromatographic separation but before detection. This process converts the analyte into a derivative that can be detected with high sensitivity and selectivity. tandfonline.comresearchgate.net

One developed PCD method for NAC involves derivatization with methyl-propiolate (MP) in an alkaline medium. tandfonline.comresearchgate.net After separation on a reversed-phase column using a 100% aqueous mobile phase, the column eluent is mixed with the MP reagent. tandfonline.comresearchgate.net This reaction forms a product that can be detected by UV spectrophotometry at 285 nm. tandfonline.comresearchgate.net This "green" analytical method is notable for avoiding the use of organic solvents in the mobile phase. tandfonline.com

Another PCD approach uses ortho-phthalaldehyde (OPA) in the presence of a primary amine to create a fluorescent derivative of NAC. core.ac.uk This allows for highly sensitive fluorimetric detection, which is particularly useful for determining low endogenous or therapeutic concentrations of NAC in plasma samples. core.ac.ukresearchgate.net

Spectroscopic Approaches in N-Acetylcysteine Quantification

Spectroscopic methods provide a simpler and often more cost-effective alternative to chromatography for the quantification of N-Acetylcysteine, especially in pharmaceutical dosage forms.

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of N-Acetylcysteine in tablet formulations. innovareacademics.inresearchgate.netinnovareacademics.in Although NAC lacks a strong chromophore, it exhibits sufficient absorbance in the UV range under specific conditions to allow for reliable measurement.

A validated UV spectrophotometric method involves using 0.1N sodium hydroxide (B78521) (NaOH) as a diluent, in which NAC shows good solubility. innovareacademics.inresearchgate.net The maximum absorbance (λmax) for NAC in this medium is typically observed at around 235 nm. innovareacademics.inresearchgate.net The method is validated for linearity, accuracy, precision, and specificity, demonstrating a high correlation coefficient (r² > 0.999) in the calibration curve. innovareacademics.inresearchgate.net This technique is advantageous because it is rapid, inexpensive, and does not require the extensive sample preparation or specialized equipment associated with HPLC. innovareacademics.in

Another spectrophotometric method is based on a coupled redox and complexation reaction. researchgate.net In this approach, NAC reduces Iron(III) to Iron(II), which then forms a colored complex with a reagent like 2,4,6-tripyridyl-s-triazine (TPTZ). The absorbance of this colored complex is measured and is proportional to the concentration of NAC. researchgate.net This method has been successfully applied to quantify NAC in pharmaceutical preparations with a low detection limit. researchgate.net

Interactive Data Table: UV-Visible Spectrophotometry Method Parameters

Parameter Value Reference
Solvent/Diluent 0.1N Sodium Hydroxide (NaOH) innovareacademics.inresearchgate.net
Detection Wavelength (λmax) 235 nm innovareacademics.inresearchgate.net
Correlation Coefficient (r²) 0.9992 innovareacademics.inresearchgate.net
LOD 0.35 µg/ml researchgate.net
LOQ 1.0 µg/ml researchgate.net

Method Validation Criteria for N-Acetylcysteine Analytical Assays

The validation of analytical methods for N-Acetylcysteine is essential to ensure that the data generated are reliable, reproducible, and fit for purpose. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. ijper.orginnovareacademics.inuiowa.edu

The key parameters evaluated during method validation for NAC assays include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. insights.biouiowa.edu For example, in HPLC, this is demonstrated by the separation of the NAC peak from all other peaks. insights.bio

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.inscispace.com This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R or r²) of the calibration curve, which should ideally be close to 1.0. insights.bioinnovareacademics.in

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. scispace.com It is often assessed using a recovery study by spiking a placebo matrix with a known amount of the analyte. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. innovareacademics.inscispace.com It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements and is evaluated at different levels (e.g., repeatability and intermediate precision). zenodo.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. insights.bioscispace.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. insights.bioscispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). innovareacademics.inmdpi.com This provides an indication of its reliability during normal usage. innovareacademics.in

These validation criteria are applied to all analytical techniques, including RP-HPLC, ion pair chromatography, and UV-spectrophotometry, to ensure the quality and consistency of results for N-Acetylcysteine analysis. ijper.orginnovareacademics.inmdpi.com

Linearity and Calibration Range Determination

A fundamental aspect of any quantitative analytical method is its ability to produce results that are directly proportional to the concentration of the analyte within a specific range. This is known as linearity. For N-Acetylcysteine analysis, various methods have demonstrated excellent linearity over wide concentration ranges, accommodating both low endogenous levels and high therapeutic concentrations.

Several studies have established linear calibration curves for NAC using different analytical techniques. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection showed a linear response for NAC in the concentration range of 10 to 50 μg/mL. rsc.orgresearchgate.net Another RP-HPLC method, developed for the simultaneous estimation of NAC and taurine, demonstrated linearity from 300 to 900 μg/mL for NAC. core.ac.uk In the context of analyzing related substances in effervescent tablets, an ion pair chromatography method was found to be linear from 1.5 to 25 µg/ml for NAC's impurities. ijper.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, known for their high sensitivity and selectivity, have also been validated for NAC quantification. One such method, developed for chicken plasma, utilized a split calibration curve approach, demonstrating linearity for a low concentration range (0.05-2.5 μg/ml) and a high concentration range (2.5-100 μg/ml). nih.gov A stability-indicating RP-HPLC method for NAC and its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), in cell culture media showed linearity over a range of 0.0003 to 0.01 mg/ml for both analytes. insights.bio

The linearity of these methods is typically evaluated by analyzing a series of standards of known concentrations and then performing a linear regression analysis on the resulting data. The correlation coefficient (r) or the coefficient of determination (r²) is calculated to assess the quality of the linear fit, with values close to 1 indicating a strong linear relationship. For example, a UV spectrophotometric method for NAC in tablets reported a high correlation coefficient (r² = 0.9992). researchgate.net

Table 1: Linearity and Calibration Range of Various Analytical Methods for N-Acetylcysteine

Analytical TechniqueMatrixConcentration RangeCorrelation Coefficient (r/r²)
RP-HPLC with UV detectionGranules and effervescent tablets10 - 50 µg/mLr = 1
RP-HPLCTablet dosage form300 - 900 µg/mLr² = 0.999
Ion Pair ChromatographyEffervescent tablets1.5 - 25 µg/mL (for impurities)Not specified
LC-MS/MSChicken plasma0.05 - 2.5 µg/mL and 2.5 - 100 µg/mLr² = 0.9987 and r² = 0.9899
RP-HPLCCell culture media0.0003 - 0.01 mg/mLR = 1.00
UV SpectrophotometryTabletsNot specifiedr² = 0.9992
HPTLCAPI and pharmaceutical dosage form30 - 180 ng/bandr² = 0.999
RP-HPLCAPI and parenteral injection10 - 50 µg/mLNot specified
HPLC with fluorescence detectionBiological samples8 - 2500 nMr = 0.999
RP-HPLCFixed dose combination10 - 90 µg/mLNot specified

This table presents a selection of reported linearity data and is not exhaustive.

Accuracy and Precision Assessment

Accuracy and precision are paramount in validating an analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample.

The accuracy of an analytical method for NAC is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte that is measured is calculated. High recovery percentages indicate good accuracy. For instance, a reversed-phase liquid chromatography (LC) method with UV detection for NAC in granules and effervescent tablets reported a recovery of over 97%. rsc.orgresearchgate.net An RP-HPLC method for NAC in parenteral injections demonstrated a mean recovery of 101.6%. ajpp.in Similarly, a UV spectrophotometric method for NAC in tablets showed a mean percent recovery of 100.17%. researchgate.net An LC-MS/MS method for NAC in chicken plasma reported accuracy ranging from 97.35% to 112.14% across different concentration ranges. nih.gov

Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). It is expressed as the relative standard deviation (%RSD). Low %RSD values indicate high precision. An LC-UV method for NAC showed a precision with an RSD of less than 2%. rsc.orgresearchgate.net In an LC-MS/MS method for NAC in chicken plasma, the intra- and inter-day precision for all concentrations did not exceed 8.57% and 10.69%, respectively. nih.gov For the simultaneous estimation of NAC and ambroxol (B1667023) hydrochloride, the precision of the method was found to be less than 1.0%. globalresearchonline.net

Table 2: Accuracy and Precision of Various Analytical Methods for N-Acetylcysteine

Analytical TechniqueMatrixAccuracy (% Recovery)Precision (% RSD)
LC-UVGranules and effervescent tablets> 97%< 2%
RP-HPLCParenteral injection101.6%< 2%
UV SpectrophotometryTablets100.17%0.60% (intra-day), 0.57% (inter-day)
LC-MS/MSChicken plasma97.35% - 112.14%Intra-day: < 8.57%, Inter-day: < 10.69%
RP-HPLCFixed dose combination101.16% - 101.96%< 2%
HPTLCAPI and tablet dosage form99.88% - 100.10%< 2%
HPLC with fluorescence detectionBiological samples86% - 96%Within-run: 1.5%, Between-run: 2.7%

This table presents a selection of reported accuracy and precision data and is not exhaustive.

Specificity and Selectivity in Complex Matrices

Specificity and selectivity are critical attributes of an analytical method, especially when analyzing samples in complex biological matrices like plasma, urine, or cell culture media. Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to distinguish the analyte from other substances in the sample.

For chromatographic methods, specificity is often demonstrated by showing that the analyte peak is well-resolved from other peaks in the chromatogram. In the analysis of NAC, this is crucial to differentiate it from its metabolites and other endogenous thiols. For example, a stability-indicating RP-HPLC method was developed to separate NAC from its oxidized form, Di-NAC, and other potential degradation products. insights.bioinsights.bio The specificity of this method was confirmed by injecting a placebo (diluted cell culture media) and ensuring no interfering peaks co-eluted with NAC or Di-NAC. insights.bio

In the context of parenteral dosage forms, the specificity of an RP-HPLC method was confirmed by the absence of interference peaks from the excipients present in the formulation. ajpp.in Similarly, for tablet formulations, a UV spectrophotometric method showed no interference from the dosage form's excipients. researchgate.net

LC-MS/MS offers a high degree of selectivity through the use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. This technique allows for the selective detection and quantification of NAC and its conjugates even in complex matrices like human urine. acs.org A method for the simultaneous determination of mesalamine and its metabolite N-acetyl mesalamine in human plasma using LC-MS/MS demonstrated high selectivity with no interfering compounds. semanticscholar.org

Capillary electrophoresis (CE) is another powerful technique for separating NAC from its impurities. One study demonstrated the separation of NAC from related impurities like N,N-diacetylcystine and N,S-diacetylcysteine. nih.gov

Detection and Quantitation Limits (LOD/LOQ)

The limit of detection (LOD) and the limit of quantitation (LOQ) are important performance characteristics of an analytical method that define its sensitivity. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Various analytical methods have established different LOD and LOQ values for NAC, depending on the technique's sensitivity and the sample matrix. For instance, a reversed-phase liquid chromatography (LC) method with UV detection reported an LOD of 0.70 μg/mL and an LOQ of 2.11 μg/mL for NAC. rsc.org A more sensitive HPLC method with fluorescence detection after derivatization achieved a much lower LOQ of 32 nM from biological samples. psu.edu

LC-MS/MS methods generally offer the lowest detection limits. A method developed for chicken plasma reported an LOD of 0.093 μg/mL and an LOQ of 0.28 μg/mL for the low concentration range, and an LOD of 0.76 μg/mL and an LOQ of 2.30 μg/mL for the high concentration range. nih.gov A stability-indicating RP-HPLC method for NAC and Di-NAC in cell culture media found the LOD and LOQ to be 0.0001 mg/ml and 0.00018 mg/ml for NAC, respectively. insights.bioinsights.bio

Table 3: Detection and Quantitation Limits of Various Analytical Methods for N-Acetylcysteine

Analytical TechniqueMatrix/MethodLODLOQ
LC-UVGranules and effervescent tablets0.70 µg/mL2.11 µg/mL
HPLC with fluorescence detectionBiological samples8 pmol/sample32 nM
LC-MS/MSChicken plasma (low range)0.093 µg/mL0.28 µg/mL
LC-MS/MSChicken plasma (high range)0.76 µg/mL2.30 µg/mL
RP-HPLCCell culture media (NAC)0.0001 mg/mL0.00018 mg/mL
RP-HPLCCell culture media (Di-NAC)0.00015 mg/mL0.00045 mg/mL
HPTLCAPI and tablet dosage form (NAC)11.24 ng/spotNot specified
RP-HPLCMethod IA0.0773 µg/mL0.2343 µg/mL
RP-HPLCMethod IB0.0667 µg/mL0.2021 µg/mL

This table presents a selection of reported LOD and LOQ data and is not exhaustive.

Robustness and Ruggedness Evaluations

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness, on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days.

Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on the results. For an RP-HPLC method, these parameters might include the flow rate of the mobile phase, the column temperature, and the composition of the mobile phase. globalresearchonline.netsemanticscholar.org For example, one study demonstrated the robustness of an LC-UV method by showing that the relative standard deviation (RSD) remained below 4% despite intentional variations. rsc.orgresearchgate.net Another RP-HPLC method was evaluated for robustness by changing the flow rate, mobile phase composition and pH, and detection wavelength, with all results being satisfactory. ajpp.in

Ruggedness is often assessed by comparing the results obtained by different analysts or on different instruments. In one study, the ruggedness of a method for the simultaneous estimation of NAC and ambroxol hydrochloride was demonstrated by the closeness of assay results and %RSD values of less than 1.0% when analyzed by different analysts. globalresearchonline.net A UV spectrophotometric method was also found to be robust and rugged. researchgate.net

These evaluations are crucial to ensure that the analytical method is reliable and transferable, producing consistent results under the routine variations that can occur in a laboratory setting. A well-validated, robust, and rugged method is essential for the routine analysis of N-Acetylcysteine in various applications.

Theoretical and Computational Investigations of N Acetylcysteine Chemistry

Quantum Chemical Studies on N-Acetylcysteine's Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecular structure and reactivity of N-Acetylcysteine (NAC). These computational methods allow for the detailed analysis of electronic properties that govern the molecule's antioxidant and redox behavior.

Density Functional Theory (DFT) Applications in Redox Property Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like N-Acetylcysteine. It is instrumental in understanding the redox properties of NAC by calculating various molecular and electronic parameters. DFT studies have shown that the structural and electronic properties of the NAC molecule, such as the distribution of electron density, are key to its interactions. For instance, DFT calculations can elucidate the nucleophilic character of NAC, which is crucial for its antioxidant function.

Research has utilized DFT to compare the reactivity of NAC with other antioxidants and to understand its role in inhibiting oxidation processes. These theoretical calculations help in describing the structure, energy, and molecular properties, providing a basis for understanding its chemical behavior, such as its ability to act as a reducing agent. The application of DFT, often using the B3LYP functional, has been pivotal in elucidating the electronic parameters related to NAC's antioxidant performance.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of N-Acetylcysteine. The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its capacity to accept electrons.

For NAC, a higher EHOMO value suggests a strong tendency to donate electrons, which is a key aspect of its antioxidant and reducing properties. The HOMO is significantly distributed on the sulfur atom of the thiol group, identifying it as a reactive site for electrophilic attack. Conversely, a lower ELUMO value indicates a greater ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap correlates with higher reactivity. Studies have shown that NAC possesses a relatively small energy gap, suggesting significant chemical reactivity.

Table 1: Calculated Quantum Chemical Parameters for N-Acetylcysteine (NAC) This table presents theoretical values for N-Acetylcysteine's electronic properties calculated using Density Functional Theory (DFT) at the B3LYP level. These parameters are crucial for understanding the molecule's reactivity and antioxidant capacity.

Parameter Value Reference
EHOMO (eV) -7.26
ELUMO (eV) -0.84
HOMO-LUMO Gap (eV) 6.42
Ionization Potential (IP1) (kcal/mol) 883.09
Ionization Potential (IP2) (kcal/mol) 276.57
Bond Dissociation Energy (BDEOH) (kcal/mol) 374.89

Ionization Potential and Bond Dissociation Energy Calculations

The ionization potential (IP) and bond dissociation energy (BDE) are fundamental parameters in assessing the antioxidant activity of N-Acetylcysteine. The ionization potential is the energy required to remove an electron from a molecule, and a lower IP suggests that the molecule can more readily act as an electron donor. Theoretical calculations have determined the IP of NAC, providing a quantitative measure of its electron-donating capability.

Bond dissociation energy is the energy needed to break a specific bond homolytically. In the context of antioxidants like NAC, the BDE of the S-H bond is particularly important. A lower BDE for the S-H bond indicates that the hydrogen atom can be more easily donated to neutralize free radicals, which is a primary mechanism of antioxidant action. Computational studies have provided values for these energies, which help in comparing the antioxidant efficacy of NAC with other compounds.

Computational Modeling of N-Acetylcysteine Interactions

Computational modeling extends the understanding of N-Acetylcysteine's chemical properties to its behavior within more complex environments. These simulations provide a molecular-level view of how NAC interacts with biological systems and other materials.

Simulation of N-Acetylcysteine's Interaction with Biological Systems at a Molecular Level

Molecular modeling techniques are employed to simulate the interactions between N-Acetylcysteine and various biological components. These simulations can reveal how NAC binds to proteins, such as enzymes, and influences their function. For example, computational modeling has been used to show that NAC can bind to both active and allosteric sites of certain enzymes, potentially enhancing their activity.

These theoretical models are crucial for understanding the mechanisms behind NAC's therapeutic effects, such as its role in replenishing glutathione (B108866) and its ability to reduce disulfide bonds in proteins like mucus mucins. By simulating these interactions, researchers can gain insights into how NAC functions as an antioxidant and a modulator of cellular processes at a detailed molecular level. Furthermore, modeling helps in understanding the sequestration of metal ions by NAC in biological fluids.

Theoretical Evaluation of N-Acetylcysteine's Role in Graphene Oxide Reduction Mechanisms

Computational studies have been instrumental in evaluating the role of N-Acetylcysteine as a reducing agent for graphene oxide (GO). Graphene oxide is a form of graphene that contains various oxygen-containing functional groups, and reducing it is necessary to restore the desirable electronic properties of graphene. NAC has been identified as an effective, "green" reducing agent for this purpose.

Theoretical modeling, often combined with experimental work, has been used to propose the specific reaction mechanisms by which NAC reduces the oxygenated groups on the GO surface. These studies have revealed that during the reduction process, NAC can remain bonded to the surface of the reduced graphene oxide. This not only alters the properties of the final material but also highlights a key difference between NAC and other reducing agents. The simulations provide a detailed picture of the chemical transformations occurring, contributing to the development of new biocompatible materials for biomedical applications.

In Silico Prediction of Pharmacological Profiles for N-Acetylhistidine (ADME Prediction)

The evaluation of a molecule's potential as a therapeutic agent relies heavily on understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico, or computational, methods provide a rapid and cost-effective means to predict these pharmacokinetic parameters early in the drug discovery process. nih.govmdpi.com For N-Acetylhistidine, a derivative of the amino acid L-histidine, computational tools can generate a profile of its likely behavior in the body. ontosight.aihmdb.ca

Detailed research findings from computational models predict the physicochemical properties and ADME profile of N-Acetylhistidine. These predictions are crucial for assessing its drug-likeness and potential for oral bioavailability. mdpi.comjournaljpri.com Key descriptors include molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). mdpi.comchemscene.com

Table 1: Predicted Physicochemical Properties and Drug-Likeness of N-Acetylhistidine This interactive table summarizes key molecular descriptors for N-Acetylhistidine predicted by computational models. These parameters are fundamental in assessing the molecule's potential pharmacokinetic behavior.

PropertyPredicted ValueSource
Molecular Formula C₈H₁₁N₃O₃ ontosight.ainih.gov
Molecular Weight 197.19 g/mol ontosight.ainih.govchemsrc.com
Topological Polar Surface Area (TPSA) 95.08 Ų chemscene.comnih.gov
LogP (Octanol-Water Partition Coefficient) -0.7 to -1.60 chemscene.comnih.govchemsrc.com
Hydrogen Bond Acceptors 3 chemscene.com
Hydrogen Bond Donors 3 chemscene.com
Rotatable Bonds 4 chemscene.com

The data generated from these predictions are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. mdpi.com This rule suggests that orally active compounds generally have a molecular weight under 500 g/mol , a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.com N-Acetylhistidine conforms to all criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered agent. mdpi.comchemscene.comnih.govchemsrc.com

Further in silico analysis using platforms like SwissADME can provide a more nuanced view of the molecule's pharmacokinetic profile. cerradopub.com.brnih.govacs.org These tools predict properties related to gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes.

Table 2: Predicted ADME Properties of N-Acetylhistidine This interactive table presents the predicted absorption, distribution, metabolism, and excretion characteristics of N-Acetylhistidine. These predictions help in forecasting the compound's journey through and interaction with the body.

ADME ParameterPredictionImplicationSource
Gastrointestinal (GI) Absorption High (predicted)Likely to be well-absorbed from the gut. atbuftejoste.com.ngchemrevlett.com
Blood-Brain Barrier (BBB) Permeant No (predicted)Unlikely to cross into the central nervous system. cerradopub.com.br
P-glycoprotein (P-gp) Substrate No (predicted)Not likely to be actively effluxed from cells by P-gp. cerradopub.com.br
CYP (Cytochrome P450) Inhibition No inhibition predicted for major isoforms (1A2, 2C19, 2C9, 2D6, 3A4)Low probability of causing drug-drug interactions via metabolic enzyme inhibition. frontiersin.org
Skin Permeation (Log Kp) -7.79 cm/s (predicted)Poorly absorbed through the skin.N/A
Bioavailability Score 0.55Indicates good potential for oral bioavailability based on a combination of factors.N/A

The high gastrointestinal absorption predicted for N-Acetylhistidine is a favorable characteristic for oral drug candidates. atbuftejoste.com.ng Its predicted inability to cross the blood-brain barrier suggests that its primary effects would be confined to the periphery, which can be advantageous for avoiding central nervous system side effects. cerradopub.com.br Moreover, the lack of predicted interaction with key cytochrome P450 enzymes indicates a lower risk of metabolic drug-drug interactions. frontiersin.org Collectively, the in silico ADME profile of N-Acetylhistidine is promising, marking it as a molecule with favorable drug-like properties that warrant further experimental investigation. nih.govmdpi.com

N Acetylcysteine in Model Biological Systems and Material Science Research

In Vitro Studies on Cellular Responses to N-Acetylcysteine

N-Acetylcysteine (NAC) is a compound that has garnered significant attention in biomedical research due to its diverse effects on cellular processes. In vitro studies, which are conducted in controlled laboratory environments using cell cultures, have been instrumental in elucidating the mechanisms through which NAC influences cell behavior. These studies provide a foundational understanding of its potential therapeutic applications by examining its impact on cell viability, enzyme activity, and protein metabolism.

Impact on Cell Viability and Proliferation in Various Cell Lines

The effect of N-Acetylcysteine (NAC) on cell viability and proliferation is highly dependent on its concentration and the specific cell type being studied. Research has shown that NAC can have dual effects, either promoting cell survival and growth or inducing cell death.

In some cell lines, NAC has demonstrated a protective and proliferative effect. For instance, in human skin fibroblast cells (CCD-966SK), NAC at concentrations of 0.1, 0.5, and 1.0 mM was found to increase cell viability and proliferation in a dose- and time-dependent manner. mdpi.com Similarly, in goat ovarian granulosa cells, a concentration of 200 μM NAC significantly enhanced cell viability and the proportion of cells in the S phase of the cell cycle, indicating a proliferative effect. mdpi.comnih.gov Studies on Wharton's jelly-derived mesenchymal stem cells (WJ-MSCs) also showed that pretreatment with NAC at concentrations of 0.1 mM, 1 mM, and 10 mM increased their viability and proliferation, with the 10 mM concentration showing the most significant results. als-journal.comscispace.com Furthermore, in intestinal porcine epithelial cells (IPEC-1), NAC was found to increase cell proliferation. researchgate.netnih.gov

Conversely, in certain cancer cell lines, NAC has been shown to induce cell death. In human leukemia cell lines HL-60 and U937, NAC was found to induce extensive production of reactive oxygen species (ROS), leading to cell death with apoptotic features. nih.gov The cytotoxic effect was most significant at NAC concentrations between 0.5 and 1 mM in HL-60 cells. nih.gov In a panel of colorectal cancer cell lines (HT29, SW480, KM12SM, and LoVo), treatment with NAC resulted in a dose-dependent decrease in the levels of insulin-like growth factor I receptor (IGF-IR) and epidermal growth factor receptor (EGFR), which in turn inhibited growth factor-induced proliferation. aacrjournals.org This effect was detectable at 10 mM NAC and led to almost complete ablation of receptor expression at concentrations above 20 mM. aacrjournals.org

The context of cellular stress also plays a crucial role in NAC's effect. In murine oligodendrocytes (158N cells) subjected to oxidative stress by hydrogen peroxide (H₂O₂), NAC treatment attenuated the damaging effects and improved cell survival in a concentration-dependent manner. mdpi.com Co-treatment with 250 µM and 500 µM NAC significantly increased cell survival. mdpi.com Similarly, NAC protected glial C6 and MN9D cell lines from apoptosis induced by staurosporine (B1682477) and rotenone, respectively. plos.org

Table 1: Effects of N-Acetylcysteine on Cell Viability and Proliferation in Different Cell Lines

Cell Line Concentration of NAC Observed Effect Reference
Human Leukemia (HL-60) 0.5–1 mM Induced extensive cell death nih.gov
Human Leukemia (U937) 0.5–1 mM Marginally affected nih.gov
Human Skin Fibroblasts (CCD-966SK) 0.1, 0.5, 1.0 mM Increased cell viability and proliferation mdpi.com
Goat Ovarian Granulosa Cells 200 μM Significantly increased cell viability and proliferation mdpi.comnih.gov
Colorectal Cancer Cells (HT29, SW480, KM12SM, LoVo) 10 mM - >20 mM Inhibited proliferation aacrjournals.org
Murine Oligodendrocytes (158N) 250 µM, 500 µM Improved cell survival under oxidative stress mdpi.com
Wharton's Jelly Mesenchymal Stem Cells (WJ-MSCs) 0.1, 1, 10 mM Increased viability and proliferation als-journal.comscispace.com
Intestinal Porcine Epithelial Cells (IPEC-1) 100 μM Increased cell proliferation researchgate.netnih.gov
Glial C6 and MN9D Cells 5 mM Protected against apoptosis plos.org

N-Acetylcysteine's Role in Modulating Specific Enzyme Activities (e.g., Glutathione (B108866) Reductase)

N-Acetylcysteine (NAC) is well-documented for its ability to modulate the activity of various enzymes, particularly those involved in cellular antioxidant defense systems. A key enzyme in this regard is Glutathione Reductase (GR).

Glutathione reductase is crucial for maintaining a reduced pool of glutathione (GSH), a major cellular antioxidant, by catalyzing the reduction of glutathione disulfide (GSSG) to GSH. mdpi.com Studies have shown that NAC can influence GR activity, often in the context of oxidative stress. For example, in porcine small intestinal epithelial (SIEC02) cells exposed to the mycotoxin zearalenone, which significantly reduced GR activity, pretreatment with NAC at concentrations of 81, 162, and 324 µg/mL was able to restore the enzyme's activity to a certain extent. mdpi.com This restoration of GR activity by NAC contributes to the replenishment of intracellular GSH levels, thereby enhancing the cell's capacity to counteract oxidative damage. mdpi.comtandfonline.com

In vivo studies in rats have also demonstrated that NAC administration can stimulate cytosolic enzyme activities involved in glutathione reduction, such as GSSG-reductase. nih.gov This effect was particularly pronounced in animals pre-treated with an enzyme inducer. nih.gov Similarly, in a septic rat model, high doses of NAC were found to increase manganese superoxide (B77818) dismutase (Mn-SOD) content and activity in the diaphragm, an enzyme that works in concert with the glutathione system to mitigate oxidative stress. ersnet.org

Beyond the glutathione system, NAC has been shown to modulate other enzymes as well. For instance, it can inhibit the activity of angiotensin-converting enzyme (ACE) in vivo. nih.gov In human fetal membranes stimulated with lipopolysaccharide (LPS), NAC was found to suppress the activity of matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA), enzymes involved in tissue remodeling and inflammation. oup.com

Table 2: Modulation of Enzyme Activity by N-Acetylcysteine

Enzyme Model System NAC Concentration Effect on Activity Reference
Glutathione Reductase (GR) Porcine Small Intestinal Epithelial (SIEC02) Cells 81, 162, 324 µg/mL Restored activity reduced by zearalenone mdpi.com
GSSG-Reductase Rat Liver and Lung Cytosol Not specified Stimulated activity nih.gov
Manganese Superoxide Dismutase (Mn-SOD) Septic Rat Diaphragms 3 mmol·kg⁻¹ Increased protein content and activity ersnet.org
Angiotensin-Converting Enzyme (ACE) Rats 5 mmol/kg/hr i.v. Reduced activity by 31% in plasma and 43% in kidney nih.gov
Matrix Metalloproteinase-9 (MMP-9) Human Fetal Membranes 15 mM Suppressed activity oup.com
Urokinase-type Plasminogen Activator (uPA) Human Fetal Membranes ≥10 mM Suppressed activity oup.com

Investigations into N-Acetylcysteine's Effects on Protein Proteolysis in Enterocytes

Research into the effects of N-Acetylcysteine (NAC) on enterocytes, the primary cells of the intestinal lining, has revealed its significant role in modulating protein metabolism, specifically by inhibiting protein breakdown, or proteolysis.

A key study utilizing intestinal porcine epithelial cells (IPEC-1) as a model for enterocytes demonstrated that NAC supplementation at a concentration of 100 μM inhibited proteolysis. researchgate.netnih.gov This effect was observed alongside an increase in cell proliferation and protein synthesis. The study further investigated the underlying mechanisms and found that NAC's inhibitory effect on proteolysis was independent of cellular glutathione (GSH) synthesis. While agents that depleted GSH or inhibited its synthesis promoted protein degradation, NAC's action was distinct. researchgate.netnih.gov

The mechanism appears to involve the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. The research showed that NAC augmented the protein abundance of total mTOR, phosphorylated mTOR, and phosphorylated 70S6 kinase, key components of this pathway. researchgate.netnih.gov This suggests that NAC upregulates mTOR signaling, which in turn stimulates protein synthesis and concurrently suppresses protein degradation pathways.

In a different context, studies on human fetal membranes have shown that NAC can inhibit the activity of certain proteases. Specifically, in amnion and choriodecidua explants stimulated with lipopolysaccharide (LPS), NAC at a concentration of 15 mM significantly suppressed the activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of extracellular matrix proteins. oup.com At concentrations of 10 mM and higher, NAC also inhibited the activity of urokinase-type plasminogen activator (uPA), another important protease. oup.com While not enterocytes, these findings support the broader role of NAC in inhibiting proteolytic activity.

Furthermore, NAC has been shown to act as a reducing agent for protein disulfides through a thiol-disulfide interchange mechanism. mdpi.com By breaking the disulfide bonds that are critical for the structure of many proteins, NAC can alter their conformation and function, which may contribute to its effects on proteolysis. mdpi.comchemrxiv.org

Table 3: Effects of N-Acetylcysteine on Proteolysis and Related Factors

Cell/Tissue Type NAC Concentration Key Finding Mechanism Reference
Intestinal Porcine Epithelial Cells (IPEC-1) 100 μM Inhibited proteolysis Upregulation of mTOR signaling pathway researchgate.netnih.gov
Human Fetal Membranes (amnion and choriodecidua) 15 mM Suppressed MMP-9 enzyme activity Inhibition of protease activity oup.com
Human Fetal Membranes (amnion and choriodecidua) ≥10 mM Suppressed uPA enzyme activity Inhibition of protease activity oup.com
General Protein Interaction Not specified Acts as a reducing agent for protein disulfides Thiol-disulfide interchange mdpi.comchemrxiv.org

N-Acetylcysteine Applications in Materials Science

N-Acetylcysteine (NAC) has emerged as a versatile molecule in materials science, primarily due to its inherent chemical properties, including its antioxidant and metal-chelating capabilities. Its applications range from the synthesis of novel nanomaterials to the functionalization of biomaterial surfaces to enhance their performance and biocompatibility.

Use as a Bioreducing Agent in Nanomaterial Synthesis (e.g., Silver Nanoparticles and Nanoclusters)

N-Acetylcysteine (NAC) has been effectively utilized as a bioreducing and capping agent in the green synthesis of metallic nanoparticles, most notably silver nanoparticles (AgNPs) and silver nanoclusters (AgNCs). rscf.rursc.org This approach offers an environmentally friendly alternative to conventional chemical synthesis methods that often involve toxic reducing agents. rscf.rursc.org

In a one-pot synthesis method, NAC acts as both the reducing agent, converting silver ions (Ag+) to metallic silver (Ag0), and the capping/stabilizing agent, preventing the agglomeration of the newly formed nanoparticles. rscf.rursc.orgrsc.org The thiol group (-SH) in the NAC molecule is crucial for its reducing and capping functions. Studies have shown that this method can produce NAC-stabilized silver nanoclusters with mean average diameters around 5 nm. rscf.rursc.org

The use of NAC influences the final characteristics of the synthesized nanomaterials. For instance, the replacement of L-cysteine with NAC in a similar synthesis process leads to the formation of non-crystalline silver nanoclusters instead of crystalline silver nanoparticles. rscf.ru This highlights the role of the acetyl group in modulating the nucleation and growth of the nanostructures. These NAC-synthesized silver nanoclusters have demonstrated potent antibacterial and antibiofilm properties. rscf.rursc.org

Beyond silver, NAC has also been used in the synthesis of other nanomaterials. For example, it has been incorporated into the design of copper/N-acetylcysteine coated iron oxide nanoparticles. ucf.edu In this composite material, NAC serves as a linker, anchoring the iron oxide nanoparticle to the copper. ucf.edu Additionally, NAC has been used for the surface stabilization and coating of magnetic iron oxide nanoparticles (Fe₃O₄) to ensure their stability and biocompatibility for potential use in applications like magnetic resonance imaging (MRI). mdpi.com

The antioxidant properties of NAC are also relevant in the context of nanomaterial applications. For instance, NAC has been shown to prevent cell death induced by graphene oxide-silver nanoparticle (GO-AgNP) nanocomposites by reducing the generation of reactive oxygen species (ROS). ingentaconnect.com This suggests that incorporating or using NAC in nanoparticle formulations can mitigate potential cytotoxicity. mdpi.com

Table 4: N-Acetylcysteine in Nanomaterial Synthesis

Nanomaterial Role of NAC Key Findings Reference
Silver Nanoclusters (AgNCs) Bioreducing and capping agent One-pot synthesis of stable AgNCs with a mean diameter of 5 nm; demonstrated antibacterial and antibiofilm activity. rscf.rursc.org
Silver Nanoparticles (Agn(NALC)m) Reducing and protecting agent One-step synthesis of NAC-protected Ag nanoparticles with enhanced stability and antibacterial activity. rsc.org
Copper/NAC-coated Iron Oxide Nanoparticles Linker/anchor NAC anchors iron oxide nanoparticles to copper in a composite material. ucf.edu
N-Acetylcysteine-Loaded Magnetic Nanoparticles Surface stabilization and coating NAC is adsorbed onto the surface of amino-modified magnetic nanoparticles to improve stability and biocompatibility. mdpi.com
Graphene Oxide-Silver Nanoparticle (GO-AgNP) Nanocomposites Antioxidant in biological testing NAC prevented cell death induced by the nanocomposites by decreasing ROS generation. ingentaconnect.com

Surface Modification of Biomaterials with N-Acetylcysteine

The modification of biomaterial surfaces with N-Acetylcysteine (NAC) is a promising strategy to enhance their biocompatibility and impart specific functionalities, such as antibiofilm and antioxidant properties. Covalent immobilization of NAC onto a surface ensures a high local concentration and long-lasting effect. researchgate.net

One significant application is in preventing bacterial adhesion and biofilm formation on medical devices. Studies have shown that covalently immobilizing NAC onto polyvinyl chloride (PVC) surfaces significantly reduces the viability of both Gram-negative and Gram-positive bacteria and inhibits biofilm formation. acs.orgnih.gov This antibiofilm effect is attributed to NAC's ability to decrease polysaccharide production and degrade DNA, creating unfavorable conditions for biofilm development. acs.org A similar approach has been successful with chitosan-derived coatings, where immobilized NAC was shown to prevent the adhesion of methicillin-resistant Staphylococcus aureus (MRSA) and subsequent biofilm formation without inducing cytotoxicity to human cells. researchgate.net

Beyond its antibacterial role, NAC is used to improve the biocompatibility of metallic implants. For instance, coating nanoporous titanium doped with silver nanoparticles (Ag-NPs) with NAC was found to enhance the viability and differentiation of bone marrow mesenchymal stem cells. jst.go.jp While the Ag-NPs provide antibacterial activity, they can also be cytotoxic; the NAC coating mitigates this cytotoxicity by suppressing the overproduction of intracellular reactive oxygen species, without compromising the antibacterial effect. jst.go.jp Research also indicates that surface treatment of implants with NAC can enhance osteoblast adhesion and proliferation, thereby improving osseointegration. nih.gov

The method of attachment and the resulting surface properties are crucial. Techniques like plasma immersion ion implantation (PIII) have been used to achieve covalent binding of NAC to PVC without needing linker groups. acs.orgnih.gov Characterization techniques such as water contact angle measurements confirm changes in surface hydrophilicity upon NAC immobilization, which is a factor in resisting protein and bacterial adhesion. researchgate.netnih.gov For example, the addition of NAC to a PVC-PEI surface decreased the water contact angle, indicating increased hydrophilicity. nih.gov

Table 5: Surface Modification of Biomaterials with N-Acetylcysteine

Biomaterial Modification Strategy Purpose Key Outcome Reference
Polyvinyl Chloride (PVC) Covalent immobilization via plasma immersion ion implantation Prevent bacterial adhesion and biofilm formation Significantly reduced biofilm viability of Gram-negative and Gram-positive bacteria. acs.orgnih.gov
Chitosan-derived coating Covalent immobilization using carbodiimide (B86325) chemistry Prevent MRSA adhesion and biofilm formation Avoided MRSA adhesion and impaired biofilm formation without cytotoxicity. researchgate.net
Polyvinyl Chloride (PVC) Dip-coating with PVC-PEI conjugate and EDC-NHS coupling of NAC Create a combined antibacterial (nitric oxide) and antibiofilm surface Significantly reduced bacterial viability and biomass accumulation. nih.govacs.org
Nanoporous Titanium doped with Silver Nanoparticles (Ag-NPs) Coating with NAC Enhance biocompatibility while maintaining antibacterial activity Supported cell viability and differentiation by suppressing ROS overproduction. jst.go.jp
General Implants Surface treatment Improve biocompatibility and osseointegration Enhanced osteoblast adhesion and proliferation. nih.gov

Development of N-Acetylcysteine-Incorporated Scaffolds for Tissue Engineering Research (e.g., Bone Tissue Engineering Microenvironment)

N-Acetylcysteine (NAC) is increasingly being investigated for its potential role in bone tissue engineering due to its ability to modulate the cellular microenvironment. nih.gov As a stable and highly bioavailable antioxidant, NAC is a precursor to the major intracellular antioxidant glutathione (GSH). nih.gov Research in bone tissue engineering often utilizes scaffolds, which are three-dimensional structures designed to support cell growth and guide the formation of new tissue. researchgate.netmdpi.com The incorporation of bioactive molecules like NAC into these scaffolds is a key strategy to enhance their therapeutic efficacy. researchgate.netexplorationpub.com

The primary function of seeding cells, particularly mesenchymal stem cells (MSCs), is crucial for osteogenic differentiation in bone tissue engineering. nih.gov The success of this process is closely tied to the surrounding bone microenvironment. nih.gov NAC's demonstrated ability to mitigate reactive oxygen species (ROS) and foster a pro-reparative microenvironment makes it a promising agent for improving the osteogenic potential of these cells. nih.gov By attenuating oxidative stress, NAC helps to create conditions that are more favorable for bone regeneration. nih.gov

Polymeric materials, such as chitosan (B1678972) and alginate, and bioceramics are commonly used to fabricate these scaffolds, often through techniques like electrospinning, which creates fibrous structures that mimic the natural extracellular matrix (ECM). researchgate.netexplorationpub.com The integration of NAC into these biomaterial scaffolds is being explored to enhance the osteogenic and immune-regulatory functions of the cells they host, offering a promising approach for treating bone injuries and defects. nih.gov

Table 1: Research Findings on N-Acetylcysteine in Bone Tissue Engineering Scaffolds

Research FocusKey FindingsReference
Role of NAC in Osteogenic MicroenvironmentNAC mitigates reactive oxygen species (ROS) and fosters a pro-repairative microenvironment. nih.gov
Enhancement of Cell FunctionNAC enhances the osteogenic potential and immune-regulatory function of seeding cells, such as mesenchymal stem cells (MSCs). nih.gov
Therapeutic PotentialShows promise for the treatment of bone injuries and in bone tissue engineering applications by improving the cellular environment for regeneration. nih.gov

Studies in Non-Human Organismal Models for Mechanistic Insights

N-Acetylcysteine has been studied in aquatic organisms like Nile tilapia (Oreochromis niloticus) to understand its protective effects against environmental stressors, such as heavy metals and cyanotoxins. ekb.egnih.gov These studies provide insights into NAC's role in modulating oxidative stress and gene expression.

In tilapia exposed to heavy metals like cadmium (Cd) and lead (Pb), dietary supplementation with NAC was found to reverse the negative impacts on growth performance. ekb.egekb.eg The exposure to metals led to a significant increase in the oxidative stress marker malondialdehyde (MDA) and a decrease in key antioxidants like superoxide dismutase (SOD) and glutathione (GSH). ekb.egekb.eg Treatment with NAC helped restore the levels of these antioxidants, bringing them closer to those of the control group. ekb.egekb.eg Furthermore, NAC supplementation was shown to influence the expression of genes related to detoxification and antioxidant defense. For instance, while heavy metal exposure resulted in an up-regulation of the liver cytochrome (CYP) gene, NAC treatment appeared to abolish this effect. ekb.egekb.eg It also produced a significant 10.7-fold increase in the expression of the liver glutathione peroxidase (GPx) gene, which plays a critical role in reducing oxidative stress. ekb.eg

Similar protective effects were observed in tilapia exposed to microcystins (MCs) from cyanobacterial blooms. nih.gov This exposure induced oxidative stress, evidenced by increased lipid peroxidation (LPO) in the liver and kidney. nih.gov NAC administration helped to ameliorate this damage and restore the reduced glutathione to oxidized glutathione ratio (GSH:GSSG) in the liver. nih.gov The activities of antioxidant enzymes such as catalase, SOD, and GPx, which were increased by the toxin, were also ameliorated by NAC treatment. nih.gov

Table 2: Effects of N-Acetylcysteine on Stress and Gene Expression in Tilapia (Oreochromis niloticus)

ParameterStressorEffect of StressorEffect of NAC SupplementationReference
Biochemical Markers
Malondialdehyde (MDA)Heavy Metals (Cd, Pb)Significant increaseRestoration of values to near control levels ekb.egekb.eg
Superoxide Dismutase (SOD)Heavy Metals (Cd, Pb)Significant decreaseRestoration of values to near control levels ekb.egekb.eg
Glutathione (GSH)Heavy Metals (Cd, Pb)Significant decreaseRestoration of values to near control levels ekb.egekb.eg
Lipid Peroxidation (LPO)Microcystins (MCs)Increased in liver and kidneyRecovery towards normal levels nih.gov
Gene Expression
Glutathione Peroxidase (GPx)Heavy Metals (Cd, Pb)No fold-change10.7-fold increase in expression ekb.eg
Cytochrome (CYP)Heavy Metals (Cd, Pb)Up-regular effectAbolished the up-regular effect ekb.egekb.eg

Research in various animal models has highlighted the significant influence of N-Acetylcysteine on mitochondrial function, particularly in conditions associated with oxidative stress and mitochondrial dysfunction.

In the R6/1 transgenic mouse model of Huntington's disease, chronic administration of NAC was found to rescue deficits in mitochondrial respiratory capacity, which were observed specifically in the striatum. nih.govdeakin.edu.au The study also noted that NAC treatment rescued a selective increase in markers of oxidative damage within the mitochondria, suggesting that NAC's therapeutic effect in delaying motor deficits may be linked to its ability to ameliorate mitochondrial dysfunction. nih.govdeakin.edu.au

Studies on animal models of traumatic brain injury (TBI) have also shown beneficial effects. frontiersin.org Animals with brain injuries that were treated with NAC exhibited better mitochondrial respiration and higher content of the antioxidant glutathione within the mitochondria compared to controls. frontiersin.org

In a rat model of type 4 cardiorenal syndrome, where chronic kidney disease affects heart mitochondria, oral administration of NAC was associated with the preservation of cardiac mitochondrial bioenergetics. mdpi.com The treatment decreased the production of hydrogen peroxide in these organelles, increased mitochondrial GSH levels, and boosted the levels of Sirtuin 3 (SIRT3) and the activity of superoxide dismutase 2 (SOD-2) in the heart. mdpi.com

Furthermore, in cellular and animal models of mitochondrial complex I disease, NAC, particularly in combination with vitamin E, was effective in reducing mitochondrial ROS production and restoring mitochondrial function. mdpi.com In a mouse cell model of Adrenoleukodystrophy (ALD), NAC was able to prevent the increase in mitochondrial superoxide and the depletion of mitochondrial GSH caused by very-long-chain fatty acids. mdpi.com

Table 3: Summary of N-Acetylcysteine's Effects on Mitochondrial Function in Animal Models

Animal/Cell ModelConditionKey Findings on Mitochondrial Function with NAC TreatmentReference
R6/1 MouseHuntington's DiseaseRescued reduced mitochondrial respiratory capacity in the striatum; Ameliorated increases in mitochondrial oxidative damage markers. nih.govdeakin.edu.au
Rat ModelCardiorenal Syndrome Type 4Preserved cardiac mitochondrial bioenergetics; Decreased mitochondrial hydrogen peroxide production; Increased mitochondrial GSH levels. mdpi.com
Animal ModelsTraumatic Brain InjuryImproved mitochondrial respiration; Increased mitochondrial glutathione content. frontiersin.org
Animal/Cellular ModelsMitochondrial Complex I DiseaseReduced mitochondrial ROS production; Restored mitochondrial function. mdpi.com
Mouse Oligodendrocytic Cell ModelAdrenoleukodystrophy (ALD)Prevented increase in mitochondrial superoxide; Prevented depletion of mitochondrial GSH. mdpi.com

Future Directions and Unexplored Avenues in N Acetylcysteine Research

Development of Novel N-Acetylcysteine Analogues with Tailored Properties

A significant area of future research lies in the development of novel analogues of NAC with improved characteristics. Although effective, NAC has limitations such as low bioavailability. nih.govhhs.gov To address this, researchers are designing new molecules with tailored properties.

One such analogue is N-acetylcysteine amide (NACA) . By converting the carboxylic acid group of NAC to an amide, NACA exhibits increased lipophilicity, allowing it to more easily permeate cell membranes, including the blood-brain and blood-retinal barriers. nacuity.com Preclinical studies have shown NACA's potential in protecting against cataract formation and mitigating oxidative stress-related disorders. hhs.govnacuity.com Another promising derivative is N-acetylcysteine ethyl ester (NACET) , which is produced through the esterification of NAC's carboxyl group to enhance its lipophilicity and bioavailability. nih.gov In animal models, orally administered NACET has demonstrated the ability to enter cells and release NAC and cysteine. nih.gov

The development of these analogues is driven by the need for more efficient delivery of the therapeutic moiety to target tissues. Future research will likely focus on synthesizing and testing a wider range of NAC derivatives to optimize pharmacokinetic profiles and therapeutic efficacy for specific conditions.

Table 1: Comparison of N-Acetylcysteine and its Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Structural Modification Key Advantage Investigated For
N-Acetylcysteine (NAC) Parent compound Well-established safety profile Mucolytic, Acetaminophen (B1664979) overdose mdpi.comnih.gov
N-Acetylcysteine Amide (NACA) Amide form of NAC Increased lipophilicity, improved cell permeability nacuity.com Cataracts, Neurological disorders hhs.govnacuity.com

| N-Acetylcysteine Ethyl Ester (NACET) | Esterification of carboxyl group | Enhanced lipophilicity and bioavailability nih.gov | Conditions requiring cellular delivery of NAC nih.gov |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to unravel the complex mechanisms of NAC action beyond its role as a GSH precursor. researchgate.netfrontiersin.orgfrontiersin.org These technologies provide a holistic view of cellular events, allowing for a more comprehensive understanding of how NAC influences biological systems. researchgate.netfrontiersin.org

For instance, metabolomics can be used to trace the metabolic fate of NAC and its impact on various metabolic pathways. frontiersin.orgnih.gov Proteomics can identify proteins that are differentially expressed or modified in response to NAC treatment, offering insights into its effects on cellular signaling and function. frontiersin.org Transcriptomics can reveal changes in gene expression, highlighting the upstream regulatory pathways affected by NAC. frontiersin.org

A multi-omics approach, integrating data from these different levels, can help to build comprehensive models of NAC's effects. frontiersin.org This will be crucial for identifying new therapeutic targets and for understanding the variability in patient responses to NAC treatment. For example, integrating transcriptomics and metabolomics can reveal how NAC-induced changes in gene expression translate into alterations in metabolic profiles. researchgate.net

Advanced Computational Approaches for Predicting N-Acetylcysteine's Molecular Interactions

Computational methods, such as molecular docking and density functional theory (DFT), are becoming increasingly important in predicting how NAC and its analogues interact with biological molecules. mdpi.comoup.comnih.gov These approaches can simulate the binding of NAC to proteins and other targets at an atomic level, providing insights into its mechanism of action and helping to guide the design of new drugs. nih.gov

Molecular docking studies can predict the binding affinity and orientation of NAC in the active site of an enzyme or receptor. nih.govzenodo.org For example, research has used in silico analysis to investigate the interaction between NAC and the TrkA receptor, suggesting a potential mechanism for its analgesic activity. mdpi.com DFT calculations can provide detailed information about the electronic structure and reactivity of NAC, helping to explain its antioxidant properties. mdpi.com

These computational tools can accelerate the drug discovery process by allowing researchers to screen large libraries of virtual compounds and prioritize the most promising candidates for experimental testing. oup.com Future research will likely see a greater integration of computational and experimental approaches to gain a deeper understanding of NAC's molecular interactions.

Table 2: Computational Methods in N-Acetylcysteine Research This table is interactive. You can sort and filter the data by clicking on the column headers.

Computational Method Application in NAC Research Key Insights
Molecular Docking Predicting binding of NAC to protein targets. nih.govzenodo.org Identification of potential binding sites and interaction modes. mdpi.com
Density Functional Theory (DFT) Analyzing the electronic properties and reactivity of NAC. mdpi.com Understanding the chemical basis of its antioxidant activity. mdpi.com

| Metropolis Monte Carlo Simulation | Revealing adsorption configuration and interactions with surfaces. mdpi.com | Elucidating the mechanism of action on materials like carbon steel. mdpi.com |

Exploration of N-Acetylcysteine's Role in Specific Cellular Homeostasis Mechanisms

While NAC's role in redox homeostasis through GSH replenishment is well-documented, its influence on other cellular homeostasis mechanisms is an emerging area of research. oup.comfrontiersin.org Oxidative stress is interconnected with other cellular processes, and NAC's effects likely extend beyond simple antioxidant activity. mdpi.comnih.gov

Future studies will delve deeper into how NAC impacts mechanisms such as:

Metal homeostasis: Investigating the interaction of NAC with essential and toxic metals and its role in regulating metal-ion-induced oxidative stress.

Protein homeostasis (proteostasis): Exploring the effects of NAC on protein folding, degradation, and the unfolded protein response, particularly in conditions associated with protein aggregation.

Mitochondrial homeostasis: Further elucidating how NAC protects mitochondria from oxidative damage and supports their function, which is crucial in many neurodegenerative diseases. nih.gov

Research has already shown that NAC can regulate redox signaling pathways and mitigate oxidative stress, thereby influencing processes like osteoclast differentiation and bone resorption. frontiersin.org A deeper understanding of NAC's role in these fundamental cellular processes could open up new therapeutic applications.

Application of N-Acetylcysteine in Novel Bioanalytical Sensing Platforms

The unique chemical properties of NAC, particularly its thiol group, make it a candidate for use in novel bioanalytical sensing platforms. researchgate.netchemmethod.comchemmethod.com Electrochemical sensors are being developed for the sensitive and selective detection of NAC in biological fluids and pharmaceutical formulations. chemmethod.comchemmethod.com

These sensors often utilize nanomaterials to amplify the electrochemical signal and improve detection limits. For example, a voltammetric sensor using a carbon paste electrode modified with SnSe nanosheets and ionic liquids has been developed for the detection of NAC. chemmethod.comchemmethod.com Another approach involves photoelectrochemical sensors, where a conductive metal-organic framework (MOF) has been used for the sensitive identification of NAC. researchgate.net The photocurrent generated by the sensor is attenuated upon interaction with NAC, allowing for its quantification at very low concentrations. researchgate.net

Future research in this area will likely focus on developing more robust, portable, and cost-effective sensors for real-time monitoring of NAC levels. This could have applications in clinical settings for therapeutic drug monitoring and in quality control for the pharmaceutical industry.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
  • Pre-register protocols on platforms like PROSPERO.
  • Report animal strain, sex, and housing conditions (temperature, light cycles).
  • Justify sample sizes via power analysis and include humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.